molecular formula C7H6ClFO B1585928 3-Chloro-4-fluoroanisole CAS No. 202925-07-3

3-Chloro-4-fluoroanisole

Cat. No. B1585928
Key on ui cas rn: 202925-07-3
M. Wt: 160.57 g/mol
InChI Key: RWKKEILFRAYSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

A round-bottom flask was charged with 2-chloro-1-fluoro-4-methoxybenzene (Alfa Aesar, Ward Hill, Mass., 2.714 g, 16.90 mmol), DCM (24.86 ml), AcOH (24.86 ml), and sulfuric acid (0.496 ml, 9.30 mmol) to give a solution. n-iodosuccinimide (3.80 g, 16.90 mmol) was added in a single portion. TLC showed what appeared to be conversion of the starting material to a slightly higher, move UV-active spot. The mixture was diluted with DCM, washed with water (2×), washed with saturated aq. sodium thiosulfate, dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 0-10% EtOAc/Heptane) to give 3.409 g of a clear oil. This oil was used directly in the next reaction without further purification.
Quantity
2.714 g
Type
reactant
Reaction Step One
Name
Quantity
24.86 mL
Type
reactant
Reaction Step One
Quantity
0.496 mL
Type
reactant
Reaction Step One
Name
Quantity
24.86 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[F:10].CC(O)=O.S(=O)(=O)(O)O.C1C(=O)N([I:27])C(=O)C1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:27])=[CH:4][C:3]=1[F:10]

Inputs

Step One
Name
Quantity
2.714 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)F
Name
Quantity
24.86 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.496 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
24.86 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
WASH
Type
WASH
Details
washed with water (2×)
WASH
Type
WASH
Details
washed with saturated aq. sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 0-10% EtOAc/Heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.409 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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